molecular formula C22H18N4O3S B6559910 methyl 2-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate CAS No. 1021229-09-3

methyl 2-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6559910
CAS No.: 1021229-09-3
M. Wt: 418.5 g/mol
InChI Key: OCSOKXDDLBLWLA-UHFFFAOYSA-N
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Description

“Methyl 2-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate” is a complex organic compound. It belongs to the class of compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature . For instance, quinolinyl-pyrazoles have been synthesized using new strategies on par with the reported methods . The synthesized molecules were screened for their efficacy against the typical drugs in the market .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The molecular formula of a similar compound, “Methyl 2-[({[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate”, is C26H20N4O3S .

Properties

IUPAC Name

methyl 2-[[2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-29-22(28)16-9-5-6-10-17(16)24-20(27)14-30-21-19-13-18(15-7-3-2-4-8-15)25-26(19)12-11-23-21/h2-13H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSOKXDDLBLWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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